N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound featuring a pyrimidine core substituted with a sulfanyl-acetamide group and a 4-(4-methoxyphenyl)piperazine moiety. The benzyl group on the acetamide nitrogen distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-benzyl-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-21-9-7-20(8-10-21)28-11-13-29(14-12-28)22-15-24(27-18-26-22)32-17-23(30)25-16-19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLQYKHVFUCMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a Mannich reaction.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative.
Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Final Coupling: The benzyl group is attached to the acetamide moiety through a condensation reaction.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetam
Biological Activity
N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzyl group, a piperazine moiety, and a pyrimidine ring. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4OS |
| Molecular Weight | 426.54 g/mol |
| IUPAC Name | N-benzyl-2-{6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Research indicates that this compound may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in neurological processes.
Key Mechanisms:
- Receptor Binding : The compound may bind to serotonin and dopamine receptors, influencing mood and cognition.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Signal Transduction Modulation : By interacting with signaling pathways, it may affect gene expression and protein synthesis.
Antidepressant Effects
Recent studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. In a forced swim test, the compound significantly reduced immobility time, suggesting enhanced mood-related behaviors.
Anticancer Properties
In vitro studies have shown that this compound possesses cytotoxic activity against various cancer cell lines. Notably, it exhibited an IC50 value lower than standard chemotherapeutic agents in several assays.
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant potential using the forced swim test.
- Results : Mice treated with N-benzyl-2 showed a statistically significant decrease in immobility compared to control groups, indicating potential as an antidepressant.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects against breast cancer cell lines.
- Results : The compound demonstrated IC50 values of 15 µM against MCF7 cells and 20 µM against MDA-MB-231 cells, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a common scaffold with several derivatives, differing primarily in substituents on the acetamide nitrogen or pyrimidine ring. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Estimated based on M179-4759 (C24H27N5O2S) with benzyl substitution.
†Predicted using ’s logP data for analogous structures.
Key Observations
Substituent Impact on Molecular Weight :
- The benzyl group in the target compound increases molecular weight compared to the 4-methylphenyl analog (M179-4759, 449.57 vs. ~463.6) .
- Bulky substituents (e.g., 2,4,6-trimethylphenyl in M179-4762) further elevate molecular weight to 477.63 .
Synthesis Challenges: Yields for related compounds vary widely.
Physicochemical Properties: The 4-methylphenyl analog (M179-4759) has a logP of 5.0009 and polar surface area (PSA) of 56.007 , indicating moderate lipophilicity and solubility.
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
